3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide
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Overview
Description
3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide is an organic compound with the molecular formula C9H9NO3S It is characterized by a sulfonamide group attached to an indene ring system, which includes a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of appropriate precursors, such as 2-phenylacetaldehyde and acetic anhydride, under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indene derivative with sulfonyl chloride in the presence of a base like pyridine.
Oxidation to Form the Ketone: The final step involves the oxidation of the indene ring to introduce the ketone group, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, triethylamine.
Major Products
Oxidation Products: Sulfonic acids, sulfoxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with certain enzymes, making it a candidate for the development of new pharmaceuticals.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or bacterial infections.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The ketone group may also participate in interactions that stabilize the compound within the binding site, enhancing its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-5-sulfonamide: Lacks the ketone group, which may affect its reactivity and binding properties.
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide: Contains a carboxamide group instead of a sulfonamide, leading to different chemical and biological properties.
3-Oxo-2,3-dihydro-1H-indene-5-sulfonic acid: The sulfonic acid group significantly alters the compound’s solubility and reactivity.
Uniqueness
3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the presence of both a ketone and a sulfonamide group within the indene ring system. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-oxo-1,2-dihydroindene-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c10-14(12,13)7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMLGDJXYCVTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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